Isopropylsulfamoyl chloride
Overview
Description
Isopropylsulfamoyl chloride is a chemical compound with the molecular formula C₃H₈ClNO₂S. It is a yellow oil at room temperature and is known for its reactivity due to the presence of both a sulfamoyl group and a chloride group . This compound is used as an intermediate in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylsulfamoyl chloride can be synthesized through the reaction of isopropylamine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{(CH₃)₂CHNH₂} + \text{ClSO₃H} \rightarrow \text{(CH₃)₂CHSO₂NHCl} + \text{HCl} ] This reaction is usually carried out under controlled conditions to manage the release of hydrogen chloride gas .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where isopropylamine and chlorosulfonic acid are combined under controlled temperatures and pressures. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form isopropylsulfamic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonate esters.
Thiols: React to form sulfonate thioesters.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonate Thioesters: Formed from reactions with thiols.
Scientific Research Applications
Isopropylsulfamoyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the modification of biomolecules for research purposes.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropylsulfamoyl chloride involves its reactivity with nucleophiles. The chloride group is highly reactive and can be displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is utilized in the synthesis of sulfonamides, sulfonate esters, and other compounds .
Comparison with Similar Compounds
Dimethylsulfamoyl chloride: Similar in structure but with two methyl groups instead of an isopropyl group.
Ethylsulfamoyl chloride: Contains an ethyl group instead of an isopropyl group.
Uniqueness: Isopropylsulfamoyl chloride is unique due to its specific reactivity profile and the presence of the isopropyl group, which can influence the steric and electronic properties of the resulting compounds. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
N-propan-2-ylsulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRDPCWQGGNEQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067180 | |
Record name | Sulfamoyl chloride, (1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26118-67-2 | |
Record name | N-(1-Methylethyl)sulfamoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26118-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropylsulphamoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026118672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfamoyl chloride, N-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfamoyl chloride, (1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylsulphamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYLSULPHAMOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN52HES8UV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Isopropylsulfamoyl Chloride in recent research?
A1: Recent research utilizes this compound primarily as a reagent in synthesizing modified nucleosides. For example, it reacts with 2′,3′-O-isopropylideneuridine to produce 5′-O-(N-isopropylsulfamoyl) uridine derivatives . These derivatives are then investigated for their potential antiviral activities, particularly against herpes simplex virus type 2 (HSV-2) .
Q2: Are there alternative synthesis routes for the compounds produced using this compound?
A3: Yes, alternative synthetic approaches have been explored for some target molecules. For instance, while [D7]Bentazone was successfully synthesized using [D7]this compound , direct deuteration of Bentazone proved ineffective, and attempts to utilize isopropyl iodide or isopropyl toxylate as substitutes for the chloride also failed . This highlights the specific reactivity of this compound in certain reactions.
Q3: What challenges have researchers encountered when using this compound?
A4: Researchers have noted limitations with this compound in certain reactions. Specifically, attempts to cyclize a bissulfamide derived from this compound and a 1,4-dihydropyridine bisenamino ester were unsuccessful . This suggests that the reactivity of the compound and its derivatives can be dependent on the specific reaction conditions and the nature of the other reactants involved.
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